molecular formula C19H20O4 B1401047 2-((2'-Methoxy-[1,1'-biphenyl]-3-yl)methyl)tetrahydrofuran-2-carboxylic acid CAS No. 1361113-80-5

2-((2'-Methoxy-[1,1'-biphenyl]-3-yl)methyl)tetrahydrofuran-2-carboxylic acid

Cat. No.: B1401047
CAS No.: 1361113-80-5
M. Wt: 312.4 g/mol
InChI Key: ZWHDXDGHDNVCFS-UHFFFAOYSA-N
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Description

2-((2'-Methoxy-[1,1'-biphenyl]-3-yl)methyl)tetrahydrofuran-2-carboxylic acid is an organic compound with a complex structure that includes an oxolane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2'-Methoxy-[1,1'-biphenyl]-3-yl)methyl)tetrahydrofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the oxolane ring followed by the introduction of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2'-Methoxy-[1,1'-biphenyl]-3-yl)methyl)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms.

Scientific Research Applications

2-((2'-Methoxy-[1,1'-biphenyl]-3-yl)methyl)tetrahydrofuran-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2'-Methoxy-[1,1'-biphenyl]-3-yl)methyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((2'-Methoxy-[1,1'-biphenyl]-3-yl)methyl)tetrahydrofuran-2-carboxylic acid include other oxolane derivatives and carboxylic acids with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural arrangement, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[[3-(2-methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-22-17-9-3-2-8-16(17)15-7-4-6-14(12-15)13-19(18(20)21)10-5-11-23-19/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHDXDGHDNVCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC(=C2)CC3(CCCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((2'-Methoxy-[1,1'-biphenyl]-3-yl)methyl)tetrahydrofuran-2-carboxylic acid
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2-((2'-Methoxy-[1,1'-biphenyl]-3-yl)methyl)tetrahydrofuran-2-carboxylic acid
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2-((2'-Methoxy-[1,1'-biphenyl]-3-yl)methyl)tetrahydrofuran-2-carboxylic acid

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